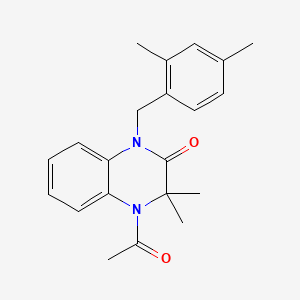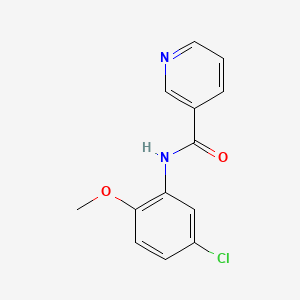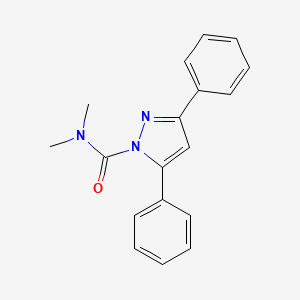
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family of compounds, which have been shown to have a range of interesting biological properties. In
Mécanisme D'action
The mechanism of action of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes play important roles in regulating gene expression and protein degradation, respectively, and their inhibition by 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide may have therapeutic potential.
Biochemical and Physiological Effects:
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, and to have few side effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another area of interest is its mechanism of action, and how it interacts with other enzymes and proteins in the body. Finally, there is potential for the development of new thioamide compounds based on the structure of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide, which may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of cyclohexylamine with thionyl chloride to form cyclohexyl isothiocyanate. This is then reacted with 4-methoxyaniline to form the corresponding thiourea. Finally, the thiourea is reacted with acetic anhydride to form 2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(cyclohexylthio)-N-(4-methoxyphenyl)acetamide has been shown to have a range of interesting biological properties. It has been used in scientific research to investigate its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurological disorders. It has also been used to study the mechanism of action of other compounds, as well as to explore the biochemical and physiological effects of thioamide compounds.
Propriétés
IUPAC Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-18-13-9-7-12(8-10-13)16-15(17)11-19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXECRZNJDUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylsulfanyl-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)
![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)

![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)

![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)
